(2S)-2-({[4-({[(1S)-1-Benzyl-2-hydroxy-2-oxoethyl]amino}carbonyl)piperazino]carbonyl}amino)-3-phenylpropanoic acid
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Overview
Description
(2S)-2-({[4-({[(1S)-1-Benzyl-2-hydroxy-2-oxoethyl]amino}carbonyl)piperazino]carbonyl}amino)-3-phenylpropanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a piperazine ring, a benzyl group, and a phenylpropanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[4-({[(1S)-1-Benzyl-2-hydroxy-2-oxoethyl]amino}carbonyl)piperazino]carbonyl}amino)-3-phenylpropanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the benzyl group and the phenylpropanoic acid moiety. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as crystallization, chromatography, and recrystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[4-({[(1S)-1-Benzyl-2-hydroxy-2-oxoethyl]amino}carbonyl)piperazino]carbonyl}amino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-({[4-({[(1S)-1-Benzyl-2-hydroxy-2-oxoethyl]amino}carbonyl)piperazino]carbonyl}amino)-3-phenylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-({[4-({[(1S)-1-Benzyl-2-hydroxy-2-oxoethyl]amino}carbonyl)piperazino]carbonyl}amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-({[4-({[(1S)-1-Benzyl-2-hydroxy-2-oxoethyl]amino}carbonyl)piperazino]carbonyl}amino)-3-phenylpropanoic acid shares structural similarities with other compounds containing piperazine rings, benzyl groups, or phenylpropanoic acid moieties.
- Examples of similar compounds include this compound analogs with different substituents on the piperazine ring or variations in the phenylpropanoic acid moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C24H28N4O6 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]piperazine-1-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H28N4O6/c29-21(30)19(15-17-7-3-1-4-8-17)25-23(33)27-11-13-28(14-12-27)24(34)26-20(22(31)32)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,25,33)(H,26,34)(H,29,30)(H,31,32)/t19-,20-/m0/s1 |
InChI Key |
AAJNUQCUXATYLI-PMACEKPBSA-N |
Isomeric SMILES |
C1CN(CCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CN(CCN1C(=O)NC(CC2=CC=CC=C2)C(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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